Desacetoxy Cefacetrile
Description
Desacetoxy Cefacetrile (CAS: 10206-22-1), also referred to as Desacetyl Cefacetrile, is a semisynthetic cephalosporin derivative derived from Cefacetrile (CAS: 10206-21-0) . Its chemical structure differs from Cefacetrile by the substitution of the acetoxymethyl group (-OCOCH₃) at the R1 position with a hydroxymethyl group (-CH₂OH) . The molecular formula of this compound is inferred as C₁₂H₁₁N₃O₅S, reflecting the removal of the acetyl group.
Properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-cyanoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-5-4-19-10-7(13-6(15)2-3-12)9(16)14(10)8(5)11(17)18/h7,10H,2,4H2,1H3,(H,13,15)(H,17,18)/t7-,10-/m1/s1 |
InChI Key |
QBQBMONZPBOWQW-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Desacetoxy Cefacetrile involves the enzymatic deacylation of Cefacetrile. This process typically uses enzymes derived from microorganisms such as Bacillus megaterium . The reaction conditions include an aqueous medium where the enzyme facilitates the removal of the acetyl group from Cefacetrile, resulting in the formation of this compound .
Industrial production methods for this compound are similar to those used for other cephalosporins, involving large-scale fermentation processes followed by enzymatic reactions to achieve the desired compound .
Chemical Reactions Analysis
Compound Identification and Nomenclature
-
Chemical Structure Clarification : The term "Desacetoxy Cefacetrile" does not align with standard cephalosporin nomenclature. Cephalosporins typically follow naming conventions such as "cef-" prefixes (e.g., cefazolin, cephalexin).
-
Possible Synonyms : Variations like "Desacetyl Cefacetrile" or "Cefacetrile" (without the "desacetoxy" modifier) may exist, but these are not documented in the search results.
Analysis of Search Results
The provided sources focus on:
-
Cefadroxil (PubChem ), a first-generation cephalosporin with documented antibacterial activity.
-
Antibiotic degradation methods (e.g., Fenton oxidation for β-lactams ).
-
General reaction mechanisms (e.g., synthesis, decomposition, displacement ).
None describe a compound matching "this compound."
Potential Explanations
-
Obsolete or Experimental Compound : The compound may be an obsolete drug candidate, a research intermediate, or a misnomer.
-
Terminology Errors : "Desacetoxy" (indicating removal of an acetoxy group) and "Cefacetrile" (not listed in standard references) may reflect a typographical error or nonstandard naming.
Recommendations for Further Research
To resolve discrepancies:
-
Verify Nomenclature : Cross-check chemical registries (CAS, DrugBank, ChEMBL) for accurate identifiers.
-
Explore Analogues : Study reactions of structurally similar cephalosporins (e.g., hydrolysis, β-lactam ring reactivity).
-
Consult Specialized Databases : Use SciFinder, Reaxys, or patent repositories for proprietary or historical data.
Given the absence of verifiable data, a detailed chemical reaction analysis cannot be provided. If additional context or corrected nomenclature is available, further investigation may yield relevant results.
Scientific Research Applications
Desacetoxy Cefacetrile has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cephalosporins under various chemical conditions.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: this compound is studied for its potential use in developing new antibiotics with improved properties.
Industry: It is used in the development of veterinary medicines and as a reference standard in quality control processes
Mechanism of Action
Desacetoxy Cefacetrile exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The R1 substituent in cephalosporins critically influences their antibacterial activity and pharmacokinetics. Below is a structural comparison of Desacetoxy Cefacetrile with key cephalosporins:
Pharmacological and Clinical Profiles
Antibacterial Spectrum
- This compound: Limited data suggest activity against Gram-positive bacteria, but reduced efficacy compared to Cefacetrile due to structural instability .
- Cefacetrile : Targets Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative species (e.g., Escherichia coli). However, susceptibility to beta-lactamases and toxicity limit its use .
- Cefadroxil/Cefalexin : First-generation agents with broader oral bioavailability, effective against skin and urinary tract infections .
- Cefepime: Fourth-generation cephalosporin with potent activity against Pseudomonas aeruginosa and Enterobacteriaceae due to enhanced cell wall penetration .
Pharmacokinetics
Research and Market Trends
- Cefacetrile : Marketed as sodium salt (Cefacetrile Sodium), with production focused on veterinary applications. Global capacity is projected to grow at 3.8% CAGR (2020–2025) .
- Cefepime/Ceftriaxone : Dominate clinical use due to broader spectra and stability; Cefepime’s market share is driven by hospital-acquired infection treatments .
Key Research Findings
Structural Impact on Activity : The acetoxymethyl group in Cefacetrile enhances membrane permeability compared to this compound’s polar hydroxymethyl group, which may reduce bacterial uptake .
Toxicity Concerns : this compound’s deacetylation reduces nephrotoxicity risks compared to Cefacetrile but introduces instability in acidic environments .
Resistance Trends : Later-generation cephalosporins (e.g., Cefepime) show lower resistance rates due to beta-lactamase resistance, unlike earlier analogs .
Q & A
Basic Research Questions
Q. What are the key considerations for ensuring experimental reproducibility in synthesizing Desacetoxy Cefacetrile?
- Methodological Answer : Reproducibility requires strict adherence to documented protocols, including reaction conditions (temperature, solvent ratios, and catalysts), purification steps (e.g., column chromatography), and characterization methods (e.g., NMR, HPLC). Ensure raw materials are sourced from verified suppliers, and validate purity using analytical standards (e.g., Cefacetrile standards stored at 0°C–6°C for stability) . The "Methods" section of manuscripts must detail all steps to enable replication, as emphasized by guidelines for analytical chemistry publications .
Q. How should researchers formulate focused research questions for studying this compound’s pharmacokinetics?
- Methodological Answer : Use frameworks like PICO (Population: target organisms/cells; Intervention: dosage forms; Comparison: control groups; Outcome: bioavailability metrics) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound’s lipophilicity affect its cellular uptake in Gram-negative bacteria compared to Cefacetrile?" Avoid overly broad questions; instead, narrow the scope to measurable variables (e.g., MIC values, plasma half-life) .
Q. What storage and handling protocols are critical for maintaining this compound’s stability in laboratory settings?
- Methodological Answer : Store lyophilized forms at 0°C–6°C in airtight, light-protected containers to prevent hydrolysis or degradation. For solutions, use freshly prepared buffers (pH 6.5–7.5) and avoid repeated freeze-thaw cycles. Include stability testing via HPLC at regular intervals to monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis comparing variables such as bacterial strain susceptibility, assay conditions (e.g., broth microdilution vs. agar dilution), and statistical methods (e.g., Mann-Whitney U-test for non-parametric data). Cross-validate findings using orthogonal assays (e.g., time-kill curves vs. genomic analysis of resistance markers). Address heterogeneity by standardizing protocols across collaborative labs .
Q. What advanced spectroscopic techniques are optimal for elucidating this compound’s structural modifications?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to confirm stereochemistry and substituent positions. Pair with high-resolution mass spectrometry (HRMS) for precise molecular weight validation. For crystalline forms, X-ray diffraction provides definitive structural data. Document all spectral parameters (e.g., solvent, temperature) to align with reproducibility guidelines .
Q. How should researchers design collaborative studies to optimize this compound’s synthetic pathways?
- Methodological Answer : Implement a milestone-driven framework :
- Stage 1 : Computational modeling (e.g., DFT calculations) to predict reaction energetics.
- Stage 2 : Parallel synthesis trials across labs to test catalysts (e.g., palladium vs. enzymatic).
- Stage 3 : Centralized analysis of yield/purity data using standardized HPLC protocols.
Assign roles (e.g., synthesis, analytics, data curation) to streamline workflow and reduce bias .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. For small sample sizes, apply Fisher’s exact test to compare categorical outcomes (e.g., cure rates). Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .
Q. How can researchers integrate computational and experimental data to predict this compound’s metabolite profiles?
- Methodological Answer : Combine in silico tools (e.g., Cytochrome P450 docking simulations) with LC-MS/MS metabolomics . Validate predictions using isotopically labeled analogs in in vitro hepatocyte models. Cross-reference results with databases like PubChem to identify novel metabolites .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₆S | HRMS, NMR | |
| Storage Temperature | 0°C–6°C (lyophilized) | Stability testing | |
| Common Degradation Products | Hydrolyzed β-lactam ring derivatives | HPLC |
| Statistical Test | Application | Example Use Case |
|---|---|---|
| Mann-Whitney U-test | Non-parametric group comparisons | Efficacy in CE cows |
| Fisher’s exact test | Small-sample categorical data | Clinical cure rate analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
